REACTION_CXSMILES
|
[O:1]=[S:2]([Cl:4])Cl.N[C:6]1[CH:13]=[CH:12][C:9]([C:10]#[N:11])=[CH:8][C:7]=1[N+:14]([O-:16])=[O:15].N([O-])=[O:18].[Na+].Cl>Cl[Cu]>[C:10]([C:9]1[CH:12]=[CH:13][C:6]([S:2]([Cl:4])(=[O:1])=[O:18])=[C:7]([N+:14]([O-:16])=[O:15])[CH:8]=1)#[N:11] |f:2.3|
|
Name
|
3a
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C#N)C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0.61 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
6.2 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
CuCl
|
Quantity
|
30 mg
|
Type
|
catalyst
|
Smiles
|
Cl[Cu]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC(=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |